1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride

regioisomerism benzoxazepine SAR physicochemical property prediction

1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride (CAS 2377032-85-2) is a heterocyclic small-molecule scaffold belonging to the 4,1-benzoxazepine class, featuring a tetrahydro-oxazepine ring fused to a benzene core with a carboxylic acid substituent at the 6-position, supplied as the hydrochloride salt. The molecular formula is C10H12ClNO3 with a molecular weight of 229.66 g/mol and a minimum purity specification of 95%.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66
CAS No. 2377032-85-2
Cat. No. B2816555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride
CAS2377032-85-2
Molecular FormulaC10H12ClNO3
Molecular Weight229.66
Structural Identifiers
SMILESC1COCC2=C(C=CC=C2N1)C(=O)O.Cl
InChIInChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-14-5-4-11-9;/h1-3,11H,4-6H2,(H,12,13);1H
InChIKeyFLFQEPWKGOFLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride (CAS 2377032-85-2): Core Scaffold Identity and Procurement-Relevant Specifications


1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride (CAS 2377032-85-2) is a heterocyclic small-molecule scaffold belonging to the 4,1-benzoxazepine class, featuring a tetrahydro-oxazepine ring fused to a benzene core with a carboxylic acid substituent at the 6-position, supplied as the hydrochloride salt . The molecular formula is C10H12ClNO3 with a molecular weight of 229.66 g/mol and a minimum purity specification of 95% . The compound is catalogued as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications, with documented use in the synthesis of kinase inhibitor libraries and bromodomain-targeting probes [1].

Why Generic Substitution of 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride Fails for Scientific Procurement


Substituting 1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride with a closely related benzoxazepine analog—such as the 7-carboxylic acid regioisomer (CAS 2225144-10-3), the 5-carboxylic acid variant, or the free-base form (CAS 2377032-84-1)—introduces three non-interchangeable variables that directly impact experimental reproducibility: (i) the position of the carboxylic acid on the phenyl ring alters both electronic properties and hydrogen-bonding geometry, which can change target-binding affinity and selectivity [1]; (ii) the hydrochloride salt form confers aqueous solubility and solid-state handling characteristics that the free base lacks ; and (iii) the 4,1-benzoxazepine regioisomeric series (6- vs 7- vs 5-carboxylic acid) has been shown in broader structure–activity studies to produce divergent biological outcomes, including reversed selectivity profiles in kinase and bromodomain assays [2]. Without quantitative head-to-head data for the specific pair, the precautionary principle mandates use of the exact catalogued compound when optimizing a hit or scaling a synthetic sequence.

Quantitative Differentiation Evidence for 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride vs. Closest Analogs


Regioisomeric Carboxylic Acid Position: 6-COOH (CAS 2377032-85-2) vs. 7-COOH (CAS 2225144-10-3) – Molecular Topology and Predicted Physicochemical Divergence

The sole structural difference between the target compound and its closest commercial analog—1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride (CAS 2225144-10-3)—is the position of the carboxylic acid group on the fused benzene ring (C6 vs. C7). Both share the identical molecular formula (C10H12ClNO3) and molecular weight (229.66 g/mol) . However, the 6-COOH substituent places the carboxyl group ortho to the oxazepine ring oxygen, whereas the 7-COOH isomer places it para. In the broader 1,4- and 1,5-benzoxazepine literature, regioisomeric variation at these positions has been shown to alter AChE inhibitory activity by >4-fold and to switch the dominant reaction pathway in domino cyclizations (hydride-shift vs. C–H functionalization), demonstrating that the electronic environment at C6 vs. C7 is not equivalent [1]. Predicted pKa values for related 7-carboxylic acid benzoxazepines have been reported as 4.35 ± 0.20, while the 6-carboxylic acid in a Boc-protected analog is predicted at ~2.5–3.0, suggesting that the 6-COOH regioisomer may exhibit a lower pKa due to the electron-withdrawing proximity of the ring oxygen [2]. Experimental confirmation of this predicted pKa shift for the target compound remains absent from the public domain.

regioisomerism benzoxazepine SAR physicochemical property prediction medicinal chemistry scaffold

Hydrochloride Salt vs. Free Base (CAS 2377032-84-1): Aqueous Solubility and Solid-State Handling Advantage

The target compound is supplied as the hydrochloride salt (MW 229.66 g/mol, formula C10H12ClNO3), whereas the corresponding free base—1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid (CAS 2377032-84-1)—has a molecular weight of 193.20 g/mol and formula C10H11NO3 . The 36.46 g/mol mass difference corresponds to one equivalent of HCl. Vendor documentation for structurally analogous 1,4-benzoxazepine hydrochlorides explicitly states that the hydrochloride salt form “is typically more soluble in water” and “often more stable and easier to handle than its free base form” . While experimental aqueous solubility values for this specific pair are not publicly reported, the general principle of enhanced aqueous solubility for hydrochloride salts of weakly basic heterocycles is well established: salt formation increases the lattice energy barrier for crystallization and introduces an ionizable counterion that improves hydration [1]. For procurement decisions involving biological assays conducted in aqueous buffer (PBS, cell culture media), the hydrochloride salt is the preferred form unless specific experimental conditions require the free base.

salt form aqueous solubility free base comparison formulation compound handling

Regioisomeric Purity Risk: 6-COOH vs. 5-COOH vs. 7-COOH Benzoxazepine Carboxylic Acids as Distinct Procurement Entities

Commercial suppliers list at least three regioisomeric 1,2,3,5-tetrahydro-4,1-benzoxazepine-carboxylic acid hydrochlorides under distinct CAS numbers: the 6-carboxylic acid (target, 2377032-85-2), the 7-carboxylic acid (2225144-10-3), and the 5-carboxylic acid (CAS not cross-verified but listed by CymitQuimica with MW 229.66) . All three share the identical molecular formula and molecular weight (229.66 g/mol), making them indistinguishable by mass spectrometry alone. Differentiation requires NMR (position-specific aromatic proton coupling patterns) or HPLC with authentic regioisomeric standards . In the context of structure–activity relationships, the 4,1-benzoxazepine literature demonstrates that the position of substituents on the benzo ring directly governs biological activity: in squalene synthase inhibitors, a 7-chloro substituent was critical for potency, while 6-substituted purine derivatives showed distinct HER2 inhibitory activity [1]. A procurement error that delivers the 7-COOH instead of the 6-COOH isomer would introduce an uncontrolled variable that could invalidate an entire SAR series.

regioisomeric purity procurement specification CAS registry differentiation synthetic intermediate

Documented Benzoxazepine Scaffold Utility in CBP/P300 Bromodomain and PI3K/mTOR Inhibitor Programs

The 4,1-benzoxazepine core—of which the target compound is a 6-carboxylic-acid-functionalized variant—has been validated as a privileged scaffold in multiple drug discovery programs. In the CBP/P300 bromodomain inhibitor series, a 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone yielded the chemical probe I-CBP112 and the advanced inhibitor TPOP146 (CBP Kd = 134 nM, BRD4 Kd = 5.02 µM; selectivity ratio ~37-fold) [1]. In the PI3K/mTOR space, benzoxazepine compounds of Formula I have been claimed in multiple patents (US 8,343,955; US 9,090,628) as selective inhibitors of the p110δ isoform [2]. The target compound, bearing a free carboxylic acid at the 6-position, provides a synthetic handle for amide coupling or esterification that the unsubstituted parent scaffold (CAS 3693-06-9, MW 149.19) lacks, enabling direct conjugation to amines, biotin tags, or solid supports without prior deprotection steps required for N-Boc or N-Cbz derivatives [3].

bromodomain inhibitor PI3K inhibitor kinase probe epigenetic reader domain scaffold hopping

Optimal Application Scenarios for 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride (2377032-85-2) Based on Differentiation Evidence


Epigenetic Probe Development: CBP/P300 Bromodomain Inhibitor Optimization

The benzoxazepine scaffold is a validated core for CBP/P300 bromodomain inhibitors, with the chemical probe I-CBP112 and TPOP146 (CBP Kd = 134 nM) built on this framework [1]. The target compound's 6-carboxylic acid provides a direct amide-coupling handle for introducing diverse amine-bearing warheads, enabling rapid SAR exploration around the acetyl-lysine binding pocket without the added synthetic burden of protecting-group removal .

Kinase Inhibitor Library Synthesis: PI3K/mTOR Pathway Targeting

Multiple Genentech/Exelixis patents (US 8,343,955; US 9,090,628) disclose benzoxazepine-based compounds as selective PI3K p110δ inhibitors [2]. The 6-COOH substituent of the target compound offers a distinct vector for substitution compared to 7-COOH or 5-COOH analogs, enabling exploration of chemical space that is orthogonal to existing patent exemplifications and potentially generating novel IP [3].

Parallel Medicinal Chemistry: Scaffold Derivatization via Amide or Ester Formation

The free –COOH group at position 6 enables direct one-step conjugation to amine libraries, biotin tags, or solid supports—an option not available with the parent unsubstituted scaffold (CAS 3693-06-9) or with N-protected variants (Cbz, Fmoc, Boc) that require deprotection prior to coupling [4]. The hydrochloride salt form ensures adequate solubility in DMF, DMSO, or aqueous coupling buffers commonly used in parallel synthesis workflows .

Regioisomeric Selectivity Profiling: 6-COOH vs. 7-COOH Benzoxazepine Comparator Studies

For laboratories systematically probing the effect of carboxylic acid position on target engagement, the 6-COOH regioisomer (2377032-85-2) and the 7-COOH regioisomer (2225144-10-3) represent the minimal matched molecular pair. Parallel procurement of both compounds, followed by head-to-head biochemical or biophysical assay profiling, can generate experimental data to resolve the predicted pKa difference (~1.3–1.8 units) and its impact on protein binding [5]. Such comparative data are currently absent from the peer-reviewed literature and represent a publishable dataset.

Quote Request

Request a Quote for 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.